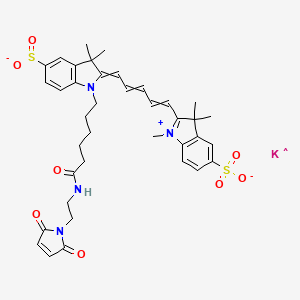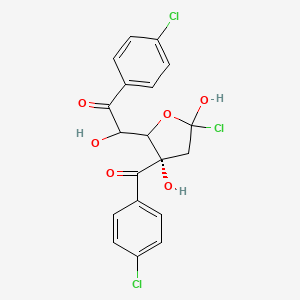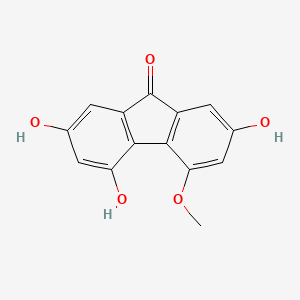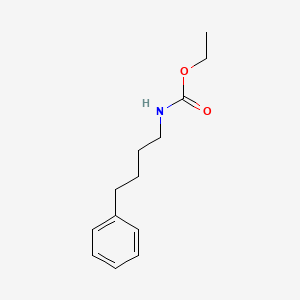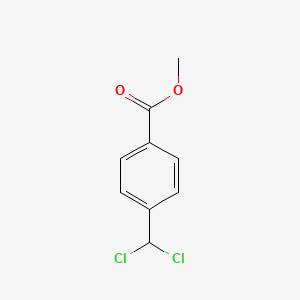
Benzoic acid, 4-(dichloromethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(dichloromethyl)-, methyl ester: is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by a dichloromethyl group, and the carboxyl group is esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(dichloromethyl)-, methyl ester typically involves the chlorination of methyl benzoate followed by esterification. One common method includes:
Chlorination: Methyl benzoate is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the dichloromethyl group at the para position.
Esterification: The resulting chlorinated benzoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions of temperature and pressure to optimize yield and purity. The use of advanced catalysts and purification techniques ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, yielding methyl benzoate.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Methyl benzoate.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Biological Studies: Used in studies to understand the effects of dichloromethyl groups on biological systems.
Industry:
Polymers: Utilized in the production of specialty polymers.
Agrochemicals: Employed in the synthesis of agrochemical compounds.
Wirkmechanismus
The mechanism by which benzoic acid, 4-(dichloromethyl)-, methyl ester exerts its effects involves interactions with various molecular targets. The dichloromethyl group can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the compound. The ester functional group can undergo hydrolysis, releasing benzoic acid and methanol, which can further participate in biological pathways.
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, 4-methyl-, methyl ester
- Benzoic acid, 4-methoxy-, methyl ester
- Benzoic acid, 4-(dimethylamino)-, methyl ester
Comparison:
- Benzoic acid, 4-methyl-, methyl ester: Lacks the dichloromethyl group, making it less reactive in certain substitution reactions.
- Benzoic acid, 4-methoxy-, methyl ester: Contains a methoxy group, which affects its electron-donating properties and reactivity.
- Benzoic acid, 4-(dimethylamino)-, methyl ester: The presence of a dimethylamino group significantly alters its basicity and reactivity compared to the dichloromethyl group.
Uniqueness: Benzoic acid, 4-(dichloromethyl)-, methyl ester is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity patterns, making it valuable in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
99846-96-5 |
|---|---|
Molekularformel |
C9H8Cl2O2 |
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
methyl 4-(dichloromethyl)benzoate |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5,8H,1H3 |
InChI-Schlüssel |
GIKUWIZHPKVSOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)


